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Compound of Interest

Compound Name:
[2-(Propan-2-yl)oxan-4-

yl]methanol

Cat. No.: B2546905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of substituted

oxane methanols. Due to the vast chemical space of substituted oxanes, this document

primarily presents data for representative parent compounds, (Tetrahydro-2H-pyran-4-

yl)methanol and (Tetrahydro-2H-pyran-2-yl)methanol, which serve as foundational structures in

medicinal chemistry. The methodologies detailed herein are standard for the physicochemical

characterization of novel heterocyclic compounds and are broadly applicable to newly

synthesized substituted oxane methanols.

I. Core Physicochemical Data
The oxane (tetrahydropyran) ring is a prevalent scaffold in drug discovery, offering a favorable

balance of metabolic stability and aqueous solubility. The addition of a methanol group provides

a key site for further functionalization or for hydrogen bonding interactions with biological

targets. The physical properties of these molecules are critical determinants of their

pharmacokinetic and pharmacodynamic profiles.

Below is a summary of the available quantitative data for key oxane methanol structures.

Table 1: Physical Properties of Unsubstituted Oxane Methanols
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Property
(Tetrahydro-2H-
pyran-4-
yl)methanol

(Tetrahydro-2H-
pyran-2-
yl)methanol

Methanol (for
reference)

CAS Number 14774-37-9[1] 100-72-1[2] 67-56-1[3]

Molecular Formula C₆H₁₂O₂[1] C₆H₁₂O₂[2] CH₄O[3]

Molecular Weight 116.16 g/mol [1] 116.16 g/mol [2] 32.04 g/mol [3]

Boiling Point 105-110 °C[4] Not available 65 °C[3]

Melting Point Not available Not available -98 °C[3]

Density
~1.000 g/cm³

(Predicted)[4]
Not available 0.792 g/cm³[3]

Water Solubility Slightly soluble[4] Not available Miscible[3]

logP (XLogP3) 0.1[1] 0.3[2] -0.5[3]

pKa (Predicted) 14.85 ± 0.10[4] Not available ~15.5

Refractive Index 1.4600[4] Not available 1.3288

Flash Point 61 °C[4] Not available 11 °C[3]

Note: Experimental values for substituted oxane methanols are not widely available in a

consolidated format. The data for the parent compounds are presented from various sources

and may show slight variations. Predicted values are noted where applicable.

II. Experimental Protocols
The following sections detail the standard methodologies for determining the key physical

properties of small organic molecules like substituted oxane methanols.

1. Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. For pure

crystalline compounds, this occurs over a narrow temperature range. Impurities typically

depress the melting point and broaden the range.
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Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar digital device)

Capillary tubes (sealed at one end)

Thermometer (calibrated)

Mortar and pestle

Procedure:

A small amount of the finely powdered, dry sample is packed into the sealed end of a

capillary tube to a height of 1-2 mm.

The capillary tube is placed into the heating block of the melting point apparatus.

The sample is heated at a rapid rate initially to determine an approximate melting range.

The apparatus is allowed to cool.

A second sample is prepared, and the temperature is raised quickly to about 10-15 °C

below the approximate melting point.

The heating rate is then slowed to 1-2 °C per minute.

The temperature at which the first drop of liquid appears (onset of melting) and the

temperature at which the entire solid has turned to liquid (completion of melting) are

recorded as the melting point range.

2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the

surrounding atmospheric pressure.

Apparatus:

Thiele tube or a small-scale distillation setup
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Small test tube (fusion tube)

Capillary tube (sealed at one end)

Thermometer

Heat source (e.g., Bunsen burner or heating mantle)

Mineral oil (for Thiele tube)

Procedure (Thiele Tube Method):

A few milliliters of the liquid sample are placed in the fusion tube.

A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open

end submerged in the liquid.

The fusion tube is attached to a thermometer and placed in a Thiele tube filled with

mineral oil.

The apparatus is heated slowly and uniformly.

As the temperature rises, air trapped in the capillary tube will bubble out.

Heating is continued until a continuous and rapid stream of bubbles emerges from the

capillary tube.

The heat source is removed, and the apparatus is allowed to cool slowly.

The temperature at which the liquid just begins to be drawn into the capillary tube is

recorded as the boiling point.

3. Determination of Aqueous Solubility

Solubility is a crucial parameter, especially in drug development, as it affects absorption and

bioavailability. Both kinetic and thermodynamic solubility are often measured.

Apparatus:
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HPLC or UV-Vis spectrophotometer

Vials with screw caps

Shaker or orbital incubator

pH meter

Filter membranes (e.g., 0.45 µm)

Procedure (Shake-Flask Method for Thermodynamic Solubility):

An excess amount of the solid compound is added to a vial containing a known volume of

aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a set

period (typically 24-48 hours) to ensure equilibrium is reached.

The resulting suspension is filtered to remove the undissolved solid.

The concentration of the compound in the clear filtrate is determined using a suitable

analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.

This concentration represents the thermodynamic solubility of the compound under the

specified conditions.

4. Determination of Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's lipophilicity and is defined as the

ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an

aqueous solvent (water or buffer) at equilibrium. It is commonly expressed as its logarithm

(logP).

Apparatus:

Separatory funnel or vials

n-Octanol (pre-saturated with water/buffer)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2546905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aqueous buffer (e.g., pH 7.4, pre-saturated with n-octanol)

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure (Shake-Flask Method):

A known amount of the compound is dissolved in one of the two pre-saturated phases (n-

octanol or aqueous buffer).

A known volume of the second pre-saturated phase is added to the vial.

The vial is sealed and shaken vigorously for a set period to allow for partitioning between

the two phases, and then left to stand for the phases to separate completely.

A sample is carefully taken from each phase.

The concentration of the compound in each phase is determined using an appropriate

analytical method.

The partition coefficient (P) is calculated as: P = [Concentration in octanol] /

[Concentration in aqueous phase]

The logP is then calculated as the base-10 logarithm of P.

III. Visualizations
Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of

a newly synthesized compound, such as a substituted oxane methanol, in a drug discovery

context.
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Physicochemical Profiling Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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